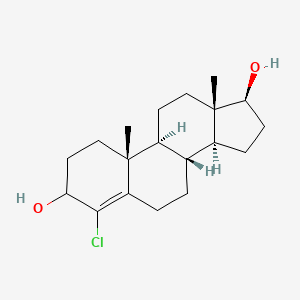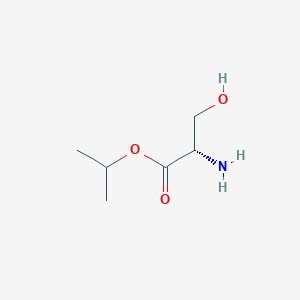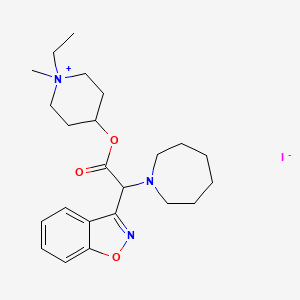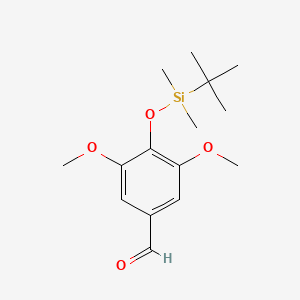![molecular formula C₁₂H₂₂N₂O₈ B1144752 O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine CAS No. 67315-18-8](/img/new.no-structure.jpg)
O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine is a complex organic compound that belongs to the class of acylaminosugars It is characterized by the presence of an acetylamino group and a deoxy sugar moiety attached to an L-threonine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine typically involves the glycosylation of L-threonine with a suitably protected 2-acetamido-2-deoxy-α-D-galactopyranosyl donor. The reaction is usually carried out under mild conditions to preserve the integrity of the sensitive functional groups. Commonly used glycosyl donors include trichloroacetimidates and thioglycosides, which are activated by Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process typically includes the protection and deprotection of functional groups, purification by chromatography, and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The acetylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycopeptides.
Biology: It serves as a probe for studying glycosylation processes and protein-carbohydrate interactions.
Medicine: It is investigated for its potential role in developing antitumor agents and vaccines.
Industry: It is utilized in the production of glycosylated pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. It can inhibit or modulate the activity of these enzymes, thereby affecting the glycosylation patterns of proteins and other biomolecules. The pathways involved include the inhibition of glycosyltransferases and the modulation of glycan biosynthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)-2-deoxy-4-O-sulfo-α-D-galactopyranose
- 2-(Acetylamino)-2-deoxy-α-D-galactopyranose
- 2-(Acetylamino)-2-deoxy-β-D-allopyranose
Uniqueness
O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine is unique due to its specific glycosylation pattern and the presence of the L-threonine residue. This structural uniqueness imparts distinct biochemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
67315-18-8 |
|---|---|
Molecular Formula |
C₁₂H₂₂N₂O₈ |
Molecular Weight |
322.31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-one](/img/structure/B1144687.png)


